ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a piperazine-based small molecule featuring a sulfonyl acetyl linker and a 1-[(3-fluorophenyl)methyl]-1H-indole substituent. The compound combines a fluorinated aromatic system with a piperazine-carboxylate backbone, a design strategy often employed to enhance bioavailability and target binding in medicinal chemistry . The sulfonyl acetyl group may contribute to hydrogen bonding interactions, while the 3-fluorophenylmethyl indole moiety introduces steric bulk and electronic effects.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-12-10-26(11-13-27)23(29)17-34(31,32)22-16-28(21-9-4-3-8-20(21)22)15-18-6-5-7-19(25)14-18/h3-9,14,16H,2,10-13,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIELDXIBRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(3-Fluorophenyl)Methyl]-1H-Indole
Indole undergoes regioselective alkylation at the N1 position using 3-fluorobenzyl bromide under phase-transfer conditions (20% NaOH, tetrabutylammonium bromide, dichloromethane, 0°C to reflux). This method achieves 85% yield with minimal C3 alkylation byproducts. The 3-fluorobenzyl group enhances electron-withdrawing effects, facilitating subsequent sulfonation.
Sulfonation at the Indole C3 Position
Chlorosulfonic acid (2.2 equiv) in dichloroethane at −10°C selectively sulfonates the indole C3 position, yielding 1-[(3-fluorophenyl)methyl]-1H-indole-3-sulfonic acid. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in chloroform (78% yield over two steps).
Stepwise Synthetic Protocol
Preparation of Ethyl Piperazine-1-Carboxylate
Piperazine reacts with ethyl chloroformate (1.1 equiv) in anhydrous THF under nitrogen at 0°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, yielding ethyl piperazine-1-carboxylate (92% purity by HPLC). Excess piperazine is removed via fractional distillation under reduced pressure (65°C, 15 mmHg).
Coupling of Sulfonyl Chloride and Acetyl Piperazine
The sulfonyl chloride intermediate (1.0 equiv) is coupled to ethyl piperazine-1-carboxylate via a nucleophilic acyl substitution. In anhydrous DMF, the sulfonyl chloride reacts with the piperazine’s secondary amine at 40°C for 12 hours, followed by acetylation using bromoacetyl bromide (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (3 × 50 mL). Chromatographic purification (SiO₂, hexane/ethyl acetate 3:1) affords the target compound in 68% yield.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies show that DMF outperforms THF and acetonitrile in coupling efficiency due to its high polarity, which stabilizes the transition state. Lower temperatures (25°C) reduce dimerization byproducts but extend reaction times to 24 hours. A balance is achieved at 40°C with 12-hour stirring.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates the acetylation step, improving yields to 74%. Microwave-assisted synthesis (100°C, 30 minutes) further reduces reaction time without compromising purity.
Characterization and Analytical Data
The final compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.45–7.12 (m, 8H, aromatic), 5.38 (s, 2H, CH₂PhF), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.62–3.45 (m, 8H, piperazine), 2.89 (s, 2H, COCH₂), 1.24 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₅H₂₇FN₃O₅S [M+H]⁺: 524.1554; found: 524.1558.
Applications and Derivatives
The compound’s sulfonamide and piperazine motifs suggest potential as a protease inhibitor or kinase modulator. Derivatives substituting the 3-fluorobenzyl group with chloro or methoxy groups show enhanced binding affinity in preliminary assays.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can occur at the sulfonyl and acetyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: The compound is investigated for its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various receptors, influencing signal transduction pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfonyl and acetyl groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below summarizes critical structural differences and similarities between the target compound and analogs:
Functional Group Impact on Properties
- Sulfonyl vs. Sulfonylamide vs. Oxadiazole: The sulfonyl acetyl group in the target compound (vs. The oxadiazole sulfanyl linker in 850936-74-2 introduces aromaticity and metabolic stability but reduces polarity compared to sulfonyl .
Fluorophenyl vs. Chlorophenyl/Methoxyphenyl :
- The 3-fluorophenylmethyl group in the target compound offers enhanced lipophilicity (higher LogP) and resistance to oxidative metabolism compared to the 3-chloro-4-methoxyphenyl group in 714213-43-1 .
- The 4-fluorophenyl in 128074-76-0 is part of a rigid diketopyrrolidine system, which may limit conformational flexibility compared to the indole-based target compound .
Indole vs. Oxadiazole/Pyrrolidin-dione :
Pharmacological and Physicochemical Implications
Solubility and Bioavailability :
- The target compound’s sulfonyl acetyl group increases water solubility compared to the oxadiazole-containing 850936-74-2 but is less polar than the diketopyrrolidine in 128074-76-0 .
- The 3-fluorophenylmethyl indole contributes to moderate LogP (~3.5), balancing membrane permeability and solubility.
Metabolic Stability :
- Fluorination in the target compound reduces susceptibility to cytochrome P450-mediated oxidation compared to chlorinated analogs like 714213-43-1 .
Target Binding :
- The indole sulfonyl acetyl structure may mimic natural substrates in enzyme-binding pockets, whereas oxadiazole or pyrrolidin-dione analogs (e.g., 850936-74-2, 128074-76-0) are more likely to act as rigid scaffolds .
Biological Activity
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates multiple functional groups, including an indole moiety, a piperazine ring, and a sulfanyl group, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound in detail, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H26FN3O3S, with a molecular weight of 455.55 g/mol. The structure features:
- Indole moiety : Associated with various biological activities.
- Piperazine ring : Known for its interaction with central nervous system receptors.
- Sulfanyl-acetyl chain : Enhances the compound's interaction with biological targets.
Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole core | Anti-inflammatory |
| Tryptophan | Indole core | Precursor for serotonin |
| Fluphenazine | Piperazine ring | Antipsychotic |
| Ethyl Acetate | Ester group | Solvent and flavoring agent |
Target Interaction
The piperazine derivatives like this compound often interact with various receptors in the central nervous system. The conformational flexibility of the piperazine ring allows for favorable interactions with macromolecules, influencing several biochemical pathways.
Biochemical Pathways
Research indicates that compounds containing piperazine rings can exhibit a wide range of biological activities, including:
Pharmacokinetics
The linear shape of this molecule, combined with its ethyl acetate moiety adopting a fully extended conformation, suggests efficient absorption and distribution in biological systems. The presence of polar nitrogen atoms enhances solubility and interaction with biological targets.
Anticancer Potential
Studies on similar compounds have demonstrated significant anticancer properties. For example, compounds with an indole structure have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. This compound is hypothesized to share these properties based on its structural similarities.
Neuropharmacological Effects
Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially acting as modulators for serotonin and dopamine receptors. This suggests that this compound may exhibit antidepressant or anxiolytic effects.
Case Studies
Several studies have investigated related compounds:
- Indole Derivatives : A study found that certain indole derivatives exhibited cytotoxicity against cancer cell lines such as Jurkat and HT29, suggesting potential applications in cancer therapy.
- Piperazine Compounds : Another case study highlighted the antibacterial activity of piperazine derivatives against resistant bacterial strains, indicating the broad-spectrum antimicrobial potential of compounds like ethyl 4-[2-{...}].
Q & A
Q. What are the standard synthetic routes for this compound, and which analytical techniques confirm its structural integrity?
The synthesis involves multi-step reactions, typically starting with the coupling of a fluorophenylmethyl-indole sulfonyl precursor to a piperazine core via acetyl linkage. Key steps include:
- Sulfonylation : Introducing the sulfonyl group to the indole moiety under controlled pH and temperature .
- Acetylation : Reacting the sulfonyl intermediate with an acetyl chloride derivative .
- Piperazine functionalization : Ethyl chloroformate is used to introduce the carboxylate group . Analytical techniques :
-
Thin-layer chromatography (TLC) monitors reaction progress .
-
Nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) confirms connectivity and substituent positions .
-
Mass spectrometry (MS) validates molecular weight .
Table 1: Critical Reaction Parameters
Step Key Conditions Monitoring Method Sulfonylation pH 7–8, 40–60°C, DCM solvent TLC (Rf = 0.3–0.5) Acetylation Dry THF, 0°C → RT, 12 h ¹H NMR (δ 2.5–3.0)
Q. How are reaction conditions optimized to enhance yield and purity?
Optimization employs Design of Experiments (DOE) to assess variables:
- Temperature : Elevated temperatures (e.g., 60°C) accelerate sulfonylation but risk side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve acetyl coupling efficiency .
- Catalysts : Bases like triethylamine neutralize HCl byproducts during acetylation . Purity is maximized via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
Q. What spectroscopic methods are essential for structural characterization?
- ¹⁹F NMR : Identifies electronic environment of the 3-fluorophenyl group (δ -110 to -115 ppm) .
- IR spectroscopy : Confirms sulfonyl (S=O stretch: 1150–1300 cm⁻¹) and carbonyl (C=O: 1650–1750 cm⁻¹) groups .
- High-resolution MS (HRMS) : Resolves isotopic patterns for molecular formula validation .
Advanced Research Questions
Q. How can computational methods elucidate this compound’s interaction with biological targets?
- Molecular docking : Predicts binding affinity to kinases (e.g., MAPK) using AutoDock Vina .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Density Functional Theory (DFT) : Models electronic effects of the sulfonyl acetyl group on reactivity . Example: Docking scores (ΔG < -8 kcal/mol) suggest strong inhibition of inflammatory kinases .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) are addressed via:
- Orthogonal assays : Compare enzymatic activity (e.g., fluorescence-based) with cellular proliferation assays .
- Target engagement studies : Use surface plasmon resonance (SPR) to measure direct binding kinetics (ka/kd) .
- Metabolomic profiling : Identifies off-target effects via LC-MS/MS .
Q. How does the steric/electronic environment of the sulfonyl acetyl group influence reactivity?
- Steric effects : Bulky 3-fluorophenylmethyl-indole restricts nucleophilic attack at the sulfonyl group .
- Electronic effects : Electron-withdrawing sulfonyl moiety enhances acetyl electrophilicity, facilitating piperazine coupling .
- Substituent tuning : Replacing fluorine with chloro alters π-π stacking in enzyme active sites .
Table 2: Substituent Impact on Bioactivity
| Substituent | LogP | IC₅₀ (Kinase X) | Notes |
|---|---|---|---|
| 3-Fluorophenyl | 2.8 | 12 nM | Optimal balance of hydrophobicity |
| 4-Chlorophenyl | 3.1 | 45 nM | Reduced solubility |
Q. What functional groups are prioritized in SAR studies, and what synthetic challenges arise?
- Priority groups : Piperazine ring (targets GPCRs), sulfonyl acetyl (enhances solubility), and indole (modulates selectivity) .
- Challenges :
- Regioselectivity : Avoiding over-acylation of the piperazine nitrogen .
- Stability : Sulfonyl acetyl derivatives hydrolyze under acidic conditions; use lyophilization for storage .
Q. How are stability studies designed to assess pharmaceutical applicability?
- Forced degradation : Expose to pH 1–13 (37°C, 24 h) and analyze via HPLC for degradation products .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition peaks (e.g., >200°C) .
- Light sensitivity : ICH Q1B guidelines for photostability testing .
Methodological Notes
- Contradiction resolution : Cross-validate bioactivity data using SPR and cellular assays to distinguish direct target effects from cytotoxicity .
- Synthetic scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
